Ethyl 5-(acetyloxy)-1,2-dimethyl-6,8-diphenyl-1,6-dihydropyrrolo[2,3-e]indazole-3-carboxylate
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Overview
Description
ETHYL 5-(ACETYLOXY)-1,2-DIMETHYL-6,8-DIPHENYL-1H,6H-PYRROLO[2,3-E]INDAZOLE-3-CARBOXYLATE is a complex organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by its unique structure, which includes multiple functional groups such as ester, acetoxy, and phenyl groups. These features make it a valuable molecule in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of ETHYL 5-(ACETYLOXY)-1,2-DIMETHYL-6,8-DIPHENYL-1H,6H-PYRROLO[2,3-E]INDAZOLE-3-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indazole core, followed by the introduction of the ester and acetoxy groups. Common reagents used in these reactions include ethyl bromoacetate, acetic anhydride, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
ETHYL 5-(ACETYLOXY)-1,2-DIMETHYL-6,8-DIPHENYL-1H,6H-PYRROLO[2,3-E]INDAZOLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction can reduce certain functional groups, such as nitro groups to amines. Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: This reaction can replace one functional group with another. Common reagents include halogens and nucleophiles like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ETHYL 5-(ACETYLOXY)-1,2-DIMETHYL-6,8-DIPHENYL-1H,6H-PYRROLO[2,3-E]INDAZOLE-3-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ETHYL 5-(ACETYLOXY)-1,2-DIMETHYL-6,8-DIPHENYL-1H,6H-PYRROLO[2,3-E]INDAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
ETHYL 5-(ACETYLOXY)-1,2-DIMETHYL-6,8-DIPHENYL-1H,6H-PYRROLO[2,3-E]INDAZOLE-3-CARBOXYLATE can be compared with other indazole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indazole-3-carboxylic acid: A simpler indazole derivative with distinct chemical properties.
5-nitroindazole: An indazole derivative with potential antimicrobial and anticancer activities.
Properties
Molecular Formula |
C28H25N3O4 |
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Molecular Weight |
467.5 g/mol |
IUPAC Name |
ethyl 5-acetyloxy-1,2-dimethyl-6,8-diphenylpyrrolo[2,3-e]indazole-3-carboxylate |
InChI |
InChI=1S/C28H25N3O4/c1-5-34-28(33)23-17(2)30(4)26-21(23)16-22(35-18(3)32)27-24(26)25(19-12-8-6-9-13-19)29-31(27)20-14-10-7-11-15-20/h6-16H,5H2,1-4H3 |
InChI Key |
KAXVXTNTHAMDQP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C3C(=C(C=C12)OC(=O)C)N(N=C3C4=CC=CC=C4)C5=CC=CC=C5)C)C |
Origin of Product |
United States |
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